3-methyl-7-nitro-1H-indazole 3-methyl-7-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 101420-66-0
VCID: VC8189545
InChI: InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10)
SMILES: CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-]
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

3-methyl-7-nitro-1H-indazole

CAS No.: 101420-66-0

Cat. No.: VC8189545

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-7-nitro-1H-indazole - 101420-66-0

Specification

CAS No. 101420-66-0
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 3-methyl-7-nitro-2H-indazole
Standard InChI InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10)
Standard InChI Key XOMXIHHVCVSVDM-UHFFFAOYSA-N
SMILES CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-]
Canonical SMILES CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-]

Introduction

Chemical and Physical Properties

3-Methyl-7-nitro-1H-indazole exhibits distinct physicochemical characteristics that influence its behavior in synthetic and biological systems. Key properties include:

PropertyValueSource
Molecular FormulaC8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2
Molecular Weight177.16 g/mol
Exact Mass177.054 g/mol
PSA (Polar Surface Area)74.5 Ų
LogP (Partition Coefficient)2.3027
Melting PointNot Reported
Boiling PointNot Reported

The nitro group at the seventh position introduces strong electron-withdrawing effects, which modulate the compound’s solubility and reactivity. The methyl group at the third position contributes to steric hindrance, potentially influencing its interactions with biological targets .

Reactivity and Chemical Behavior

The reactivity of 3-methyl-7-nitro-1H-indazole is governed by its functional groups:

  • Nitro Group: Facilitates electrophilic substitution reactions at electron-deficient positions, such as the 5- and 4-positions of the indazole ring .

  • Methyl Group: Enhances steric effects, potentially hindering reactions at the adjacent N1 position.

A study on 1H-indazole derivatives (PMC9087356) revealed that nitro-substituted indazoles undergo regioselective hydroxylation when treated with formaldehyde in acidic media, forming N1-CH₂OH adducts . For 3-methyl-7-nitro-1H-indazole, similar conditions could lead to functionalization at the N1 position, though the nitro group’s electron-withdrawing nature may reduce nucleophilicity at this site .

Applications

Pharmaceutical Intermediate

Nitroindazoles are pivotal in drug discovery, particularly as scaffolds for kinase inhibitors and antimicrobial agents. While 3-methyl-6-nitro-1H-indazole is documented as an intermediate in pazopanib synthesis , the 7-nitro isomer may exhibit analogous utility in modulating enzymatic activity. For instance, nitro groups in indazoles often enhance binding affinity to biological targets via hydrogen bonding and π-π interactions .

Organic Synthesis

The compound’s nitro and methyl groups enable diverse transformations:

  • Reduction: Catalytic hydrogenation could yield 7-amino-3-methyl-1H-indazole, a valuable precursor for heterocyclic compounds.

  • Cross-Coupling: Suzuki-Miyaura reactions at the 4- or 5-positions could introduce aryl or heteroaryl groups, expanding structural diversity .

Material Science

Nitroindazoles have been explored in dye synthesis due to their chromophoric properties. The nitro group’s electron-deficient nature allows for conjugation with aromatic systems, enabling applications in photodynamic therapy or organic electronics .

Comparative Analysis with Structural Analogs

The positional isomerism of nitro groups significantly alters physicochemical and biological properties:

CompoundNitro PositionMelting Point (°C)LogPKey Applications
3-Methyl-6-nitro-1H-indazole6187–1882.30Pazopanib synthesis
3-Methyl-7-nitro-1H-indazole7Not Reported2.30Research intermediate

The 7-nitro isomer’s electron distribution may favor interactions with hydrophobic enzyme pockets, whereas the 6-nitro isomer’s geometry is optimized for pazopanib’s binding site .

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing scalable routes for 3-methyl-7-nitro-1H-indazole to enhance accessibility.

  • Biological Screening: Evaluating its potential as a nitric oxide synthase inhibitor or antimicrobial agent.

  • Thermal Analysis: Characterizing melting/boiling points and stability under varying conditions.

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